molecular formula C16H25NO2S B14355991 2-(Diethylamino)ethyl 2-(ethylsulfanyl)-6-methylbenzoate CAS No. 90259-41-9

2-(Diethylamino)ethyl 2-(ethylsulfanyl)-6-methylbenzoate

Cat. No.: B14355991
CAS No.: 90259-41-9
M. Wt: 295.4 g/mol
InChI Key: TWLXWMNCTNNBJP-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 2-(ethylsulfanyl)-6-methylbenzoate is an organic compound that features both amine and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 2-(ethylsulfanyl)-6-methylbenzoate typically involves multiple steps. One common method includes the reaction of 2-(Diethylamino)ethanol with 2-(ethylsulfanyl)-6-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 2-(ethylsulfanyl)-6-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted amines

Scientific Research Applications

2-(Diethylamino)ethyl 2-(ethylsulfanyl)-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 2-(ethylsulfanyl)-6-methylbenzoate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)ethyl 2-ethylsulfanyl-2,2-diphenylacetate
  • 2-(Diethylamino)ethyl 2-(ethylsulfanyl)ethanethiol

Uniqueness

2-(Diethylamino)ethyl 2-(ethylsulfanyl)-6-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.

Properties

CAS No.

90259-41-9

Molecular Formula

C16H25NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-ethylsulfanyl-6-methylbenzoate

InChI

InChI=1S/C16H25NO2S/c1-5-17(6-2)11-12-19-16(18)15-13(4)9-8-10-14(15)20-7-3/h8-10H,5-7,11-12H2,1-4H3

InChI Key

TWLXWMNCTNNBJP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=C(C=CC=C1SCC)C

Origin of Product

United States

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